(2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a nitrophenyl carbamoyl group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The this compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s success in the sm cross-coupling reaction suggests that it is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds . This is a result of the compound’s role in the SM cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the Suzuki–Miyaura coupling reaction to form biaryl compounds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 4-Nitrophenylboronic acid
- Phenylboronic acid
Comparison: (2-Fluoro-5-((4-nitrophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a nitrophenyl carbamoyl group. This combination enhances its reactivity and specificity in chemical reactions compared to simpler boronic acids like 2-Fluorophenylboronic acid and 4-Nitrophenylboronic acid .
Properties
IUPAC Name |
[2-fluoro-5-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BFN2O5/c15-12-6-1-8(7-11(12)14(19)20)13(18)16-9-2-4-10(5-3-9)17(21)22/h1-7,19-20H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKLRLOISCGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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